molecular formula C26H18BrClN2O2 B12398850 Antimalarial agent 12

Antimalarial agent 12

Cat. No.: B12398850
M. Wt: 505.8 g/mol
InChI Key: HZSCLSLYKFCGEO-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antimalarial Agent 12 is a novel compound that has shown significant promise in the treatment of malaria. Malaria is a life-threatening disease caused by Plasmodium parasites, which are transmitted to humans through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 12 involves multiple steps, starting with the preparation of quinoline derivatives. One common method includes the Biginelli reaction, which involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using crystallization and chromatography techniques to ensure high purity and potency.

Chemical Reactions Analysis

Types of Reactions: Antimalarial Agent 12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which retain the antimalarial activity of the parent compound .

Scientific Research Applications

Antimalarial Agent 12 has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other quinoline-based compounds.

    Biology: The compound is used in studies to understand the life cycle of Plasmodium parasites and their interaction with host cells.

    Medicine: this compound is being investigated for its potential to treat drug-resistant strains of malaria.

    Industry: The compound is used in the development of new antimalarial drugs and formulations.

Mechanism of Action

Antimalarial Agent 12 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the death of the parasite and the resolution of the infection . Additionally, the compound may interfere with nucleic acid synthesis and protein synthesis in the parasite .

Comparison with Similar Compounds

    Chloroquine: A widely used antimalarial drug that also targets the heme detoxification pathway.

    Artemisinin: A natural product that generates free radicals to damage parasite proteins.

    Quinine: An older antimalarial drug with a similar mechanism of action to chloroquine.

Uniqueness: Antimalarial Agent 12 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum. It also has a favorable pharmacokinetic profile, allowing for less frequent dosing compared to other antimalarial drugs .

Properties

Molecular Formula

C26H18BrClN2O2

Molecular Weight

505.8 g/mol

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-[(1R)-1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

InChI

InChI=1S/C26H18BrClN2O2/c27-17-7-10-22-16(13-17)14-23(32-22)26(31)30-12-11-20-19-3-1-2-4-21(19)29-24(20)25(30)15-5-8-18(28)9-6-15/h1-10,13-14,25,29H,11-12H2/t25-/m1/s1

InChI Key

HZSCLSLYKFCGEO-RUZDIDTESA-N

Isomeric SMILES

C1CN([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br

Origin of Product

United States

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